molecular formula C11H14N2 B158209 5-Methyltryptamine CAS No. 1821-47-2

5-Methyltryptamine

Cat. No.: B158209
CAS No.: 1821-47-2
M. Wt: 174.24 g/mol
InChI Key: PYOUAIQXJALPKW-UHFFFAOYSA-N
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Description

5-Methyltryptamine: is a chemical compound belonging to the class of tryptamines, which are derivatives of the amino acid tryptophan. It is structurally characterized by an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a methyl group attached to the fifth position of the indole ring. The compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyltryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended use .

Chemical Reactions Analysis

Types of Reactions: 5-Methyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: 5-Methyltryptamine is used as a precursor in the synthesis of other complex organic molecules. It serves as a building block in the development of new compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its interactions with serotonin receptors. It is used to investigate the role of serotonin in various physiological processes .

Medicine: The compound has potential therapeutic applications due to its psychoactive properties. It is being explored for its effects on mood and cognition, and its potential use in treating psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

5-Methyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition .

Comparison with Similar Compounds

Uniqueness: 5-Methyltryptamine is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the methyl group at the fifth position of the indole ring differentiates it from other tryptamines and contributes to its distinct effects on serotonin receptors .

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOUAIQXJALPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1010-95-3 (mono-hydrochloride)
Record name 5-Methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10171250
Record name 5-Methyltryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-47-2
Record name 5-Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methyltryptamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1821-47-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90805
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Record name 5-Methyltryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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